1-Ethoxymethoxy-4-iodobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11IO2 |
|---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
1-(ethoxymethoxy)-4-iodobenzene |
InChI |
InChI=1S/C9H11IO2/c1-2-11-7-12-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 |
InChI Key |
IUCQDPGHUXEUFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1=CC=C(C=C1)I |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethoxymethoxy 4 Iodobenzene
Precursor Synthesis: Advanced Approaches to 4-Iodophenol
The generation of 4-iodophenol is a critical step that can be achieved through various advanced synthetic routes. These methods are designed to ensure high regioselectivity and yield of the desired para-substituted product.
The direct iodination of phenol (B47542) is a classic example of an electrophilic aromatic substitution reaction. Due to the strong activating and ortho-, para-directing nature of the hydroxyl group, controlling the reaction to selectively produce 4-iodophenol without significant formation of ortho-isomers or poly-iodinated byproducts is a key challenge. Several modern reagents and conditions have been developed to achieve high para-selectivity.
Research has shown that the choice of iodinating agent and solvent system can significantly influence the ortho/para product ratio. For instance, methods employing N-iodosuccinimide (NIS) as the iodine source, often in conjunction with an acid catalyst like p-toluenesulfonic acid, provide a mild and efficient route to iodinated phenols. Another approach involves using iodine in the presence of an oxidizing agent. A green chemistry method has been developed using molecular iodine (I₂) with molecular oxygen as the oxidant, catalyzed by copper(II) nitrate in water, which shows remarkable selectivity for the formation of para-iodo substituted phenols.
| Reagent/Catalyst System | Solvent | Key Features |
| N-Iodosuccinimide (NIS) / p-Toluenesulfonic acid | Acetonitrile (B52724) | Mild conditions, good for activated arenes. |
| I₂ / O₂ / Copper(II) nitrate | Water | Green chemistry approach, high para-selectivity. |
| Iodine monochloride (ICl) | Various | A more electrophilic iodine source, effective for less activated rings. |
| Sodium iodide / Sodium hypochlorite | Methanol/Water | In-situ generation of electrophilic iodine. |
The transformation of an arylhydrazine to an aryl iodide is a less common route for the synthesis of 4-iodophenol compared to other methods. The general strategy would involve the oxidation of the hydrazine moiety to generate a diazonium salt intermediate, which is then captured by an iodide ion. However, this pathway is not widely documented for the synthesis of 4-iodophenol.
The more established and closely related transformation is the Sandmeyer reaction, which utilizes an arylamine precursor. For the synthesis of 4-iodophenol, the standard and most frequently cited method is the diazotization of 4-aminophenol. wikipedia.orgchemicalbook.comchemicalbook.com In this process, 4-aminophenol is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt. orgsyn.org This intermediate is then treated with a solution of potassium iodide, which displaces the diazonium group to yield 4-iodophenol with high efficiency. orgsyn.orggoogle.com Yields for this reaction are reported to be in the range of 72-83%. google.com
Halogen exchange, particularly the Finkelstein reaction, is a method used to synthesize alkyl and aryl iodides from the corresponding bromides or chlorides. This reaction relies on the principle of differential solubility of sodium halides in acetone or another suitable solvent. However, this nucleophilic aromatic substitution reaction is generally efficient only when the aromatic ring is activated by strong electron-withdrawing groups at the ortho or para positions.
In the case of synthesizing 4-iodophenol from 4-chlorophenol or 4-bromophenol, the hydroxyl group is strongly electron-donating, which deactivates the ring toward nucleophilic attack. Consequently, the direct halogen exchange is not a synthetically viable or efficient method for this particular transformation under standard Finkelstein conditions. Alternative, more complex metal-catalyzed methods would be required to facilitate such an exchange on an electron-rich aromatic system.
Electrophilic iodination remains a primary strategy for introducing an iodine atom onto an aromatic ring. Phenol is a highly activated substrate for electrophilic aromatic substitution. Iodine itself is the least reactive halogen in these substitutions, but the high nucleophilic reactivity of phenol allows the reaction to proceed. orgsyn.org
To achieve effective and selective iodination, various reagents have been developed to generate a more potent electrophilic iodine species (I⁺). Common strategies include:
Molecular Iodine (I₂) with an Oxidizing Agent: Using an oxidant like nitric acid or hydrogen peroxide converts I₂ to a more powerful electrophile.
Iodine Monohalides: Iodine monochloride (ICl) is more polarized than I₂ and serves as a ready source of electrophilic iodine.
N-Iodosuccinimide (NIS): NIS is a versatile and easy-to-handle source of electrophilic iodine that is widely used for iodinating activated aromatic rings under mild conditions.
The primary challenge in the electrophilic iodination of phenol is controlling the reaction to favor mono-substitution at the para position, as the highly activated ring can readily undergo further iodination to form di- and tri-iodophenols. Careful control of stoichiometry, temperature, and reaction time is essential to maximize the yield of 4-iodophenol.
Functionalization of 4-Iodophenol: Installation of the Ethoxymethoxy Moiety
Once 4-iodophenol is synthesized, the next step is the protection of the acidic phenolic hydroxyl group. This is often necessary to prevent it from interfering with subsequent reactions, such as metal-catalyzed cross-coupling reactions. The ethoxymethoxy (EOM) group is an acetal (B89532) that serves as an effective protecting group.
The installation of the ethoxymethoxy group onto the phenolic oxygen of 4-iodophenol is typically achieved via a Williamson ether synthesis-type reaction. This involves deprotonating the phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an ethoxymethyl halide reagent.
The standard procedure is as follows:
Deprotonation: 4-Iodophenol is treated with a suitable base to form the corresponding sodium or potassium phenoxide. The choice of base is critical and can range from mild bases like potassium carbonate (K₂CO₃) to stronger bases like sodium hydride (NaH), depending on the desired reaction rate and conditions.
Nucleophilic Attack: The resulting phenoxide is reacted with chloromethyl ethyl ether (CH₃CH₂OCH₂Cl). The phenoxide ion acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the chloromethyl ethyl ether and displacing the chloride ion.
Workup and Isolation: The reaction is typically run in an inert polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), to facilitate the reaction. After completion, an aqueous workup is performed to remove the base and salt byproducts, followed by extraction and purification to yield the final product, 1-Ethoxymethoxy-4-iodobenzene.
| Reactant | Reagent | Base | Solvent | Product |
| 4-Iodophenol | Chloromethyl ethyl ether | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | This compound |
| 4-Iodophenol | Chloromethyl ethyl ether | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | This compound |
Optimization of Reaction Conditions for Ethoxymethoxy Group Introduction
The introduction of the ethoxymethoxy (EOM) group is a common strategy in organic synthesis to protect hydroxyl functionalities. In the context of synthesizing this compound, this involves the protection of the phenolic hydroxyl group of 4-iodophenol. The reaction typically proceeds via a Williamson ether synthesis, where the phenoxide, generated by a base, acts as a nucleophile attacking an ethoxymethyl halide, most commonly ethoxymethyl chloride (EOM-Cl). The optimization of this process is crucial for achieving high yields and purity, and it involves the careful selection of the base, solvent, and temperature.
Key parameters for optimization include:
Base Selection: The choice of base is critical for the efficient deprotonation of the phenol without causing unwanted side reactions. Common bases range from strong hydrides like sodium hydride (NaH), which offers irreversible deprotonation, to milder carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are often easier to handle and lead to simpler workups. Hindered organic bases like N,N-diisopropylethylamine (DIPEA) can also be employed to minimize side reactions.
Solvent System: The solvent must be inert to the reaction conditions and capable of dissolving the starting materials. Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), and tetrahydrofuran (THF) are frequently used. The choice of solvent can influence the reaction rate and the solubility of the phenoxide salt.
Temperature Control: The reaction is typically conducted at temperatures ranging from 0 °C to room temperature. Lower temperatures can help control the exothermicity of the reaction, particularly when using highly reactive bases like NaH, while gentle heating may be required for less reactive combinations to ensure the reaction proceeds to completion in a reasonable timeframe.
Table 1: Optimization Parameters for Ethoxymethoxy Group Introduction on 4-iodophenol
| Parameter | Options | Considerations |
|---|---|---|
| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), N,N-Diisopropylethylamine (DIPEA) | Reactivity, ease of handling, solubility, and potential for side reactions. |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN) | Solubility of reactants, reaction rate, and boiling point for temperature control. |
| Temperature | 0 °C to Room Temperature (approx. 20-25 °C) | Controls reaction rate and minimizes decomposition or side product formation. |
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
The synthesis of the aryl iodide backbone of this compound offers significant opportunities to apply green chemistry principles. Traditional iodination methods often rely on harsh reagents and generate substantial waste. Modern approaches focus on developing more environmentally benign and sustainable alternatives.
Solvent-Free Methodologies for Aryl Iodide Preparation
Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions reduce environmental impact, simplify purification processes, and can sometimes lead to improved reaction rates and selectivity. One such method involves the one-pot iodination of arylamines via stable aryl diazonium silica sulfates under solvent-free conditions nih.gov. Another approach is the development of metal- and base-free methods for synthesizing aryl iodides from arylhydrazine hydrochlorides and iodine, which can be performed with minimal solvent nih.govacs.org. These methods represent a convenient and environmentally conscious alternative to classic procedures like the Sandmeyer reaction, which typically require aqueous solutions and metal catalysts organic-chemistry.org.
Table 2: Advantages of Solvent-Free Aryl Iodide Synthesis
| Advantage | Description |
|---|---|
| Reduced Waste | Eliminates the need for solvent purchase, purification, and disposal, minimizing environmental impact. |
| Increased Safety | Avoids the use of flammable, toxic, and volatile organic compounds. |
| Process Simplification | Often leads to easier product isolation and purification, reducing energy consumption. |
| Enhanced Efficiency | High concentration of reactants can lead to faster reaction times and improved yields. |
Utilization of Hypervalent Iodine Reagents and Catalysts in Iodination
Hypervalent iodine compounds have emerged as powerful reagents in organic synthesis due to their low toxicity, high stability, and unique reactivity, which is similar to that of heavy metal reagents but without the associated environmental hazards princeton.edu. These compounds, where the iodine atom formally possesses more than eight electrons in its valence shell, are primarily used as oxidizing agents wikipedia.org.
In the context of aromatic iodination, hypervalent iodine(III) reagents like (diacetoxyiodo)benzene (PhI(OAc)₂) and (dichloroiodo)benzene (PhICl₂) can act as electrophilic iodine sources or as potent oxidants mdpi.comnih.gov. They can facilitate the in-situ generation of the active iodinating species from a simple iodine source like I₂ or an iodide salt. Research now focuses on using these compounds in catalytic amounts, further enhancing the sustainability of the process. For instance, an aryl iodide can be catalytically oxidized to a hypervalent iodine(III) intermediate, which then performs the desired transformation before being reduced back to the starting aryl iodide, completing the catalytic cycle wikipedia.org.
Table 3: Common Hypervalent Iodine Reagents in Synthesis
| Reagent | Formula | Oxidation State | Primary Application |
|---|---|---|---|
| (Dichloroiodo)benzene | C₆H₅ICl₂ | Iodine(III) | Chlorinating and oxidizing agent mdpi.com. |
| (Diacetoxyiodo)benzene | C₆H₅I(OAc)₂ | Iodine(III) | Mild and selective oxidizing agent wikipedia.orgmdpi.com. |
| 2-Iodoxybenzoic acid | C₇H₅IO₄ | Iodine(V) | Powerful and versatile oxidant. |
Development of Sustainable Oxidant Systems for Aromatic Iodination
The electrophilic iodination of aromatic rings often requires an oxidant to convert a source like molecular iodine (I₂) or potassium iodide (KI) into a more reactive electrophilic species (I⁺). Green chemistry principles advocate for the use of oxidants that are inexpensive, safe, and produce benign byproducts.
Significant progress has been made in replacing traditional, often hazardous, oxidants with more sustainable alternatives:
Sodium Percarbonate (SPC): This stable, inexpensive, and easy-to-handle solid is an eco-friendly source of hydrogen peroxide and has been successfully used as an oxidant for the iodination of various aromatic compounds nih.govmdpi.com.
Ammonium Peroxodisulfate: In combination with potassium iodide, this system provides an environmentally benign protocol for the ortho-monoiodination of activated aromatics in aqueous methanol at room temperature, avoiding the need for strong acids or metal catalysts organic-chemistry.org.
Enzymatic Catalysis: Laccase enzymes, using aerial oxygen as the ultimate oxidant, offer a highly sustainable method for the iodination of phenols. This biocatalytic approach operates under mild reaction conditions in aqueous systems, with water being the only byproduct rsc.org. The use of molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) as terminal oxidants is often limited by substrate scope or the need for highly acidic conditions, making enzymatic systems an attractive alternative rsc.org.
Table 4: Comparison of Sustainable Oxidant Systems for Aromatic Iodination
| Oxidant System | Iodine Source | Key Advantages | Byproducts |
|---|---|---|---|
| Sodium Percarbonate (SPC) | I₂ or KI | Inexpensive, stable solid, easy to handle, eco-friendly nih.govmdpi.com. | Sodium carbonate, water |
| Ammonium Peroxodisulfate | KI | Metal-free, acid-free, mild conditions, good for activated aromatics organic-chemistry.org. | Ammonium sulfate |
Reactivity and Transformation Pathways of 1 Ethoxymethoxy 4 Iodobenzene
Cross-Coupling Reactions Involving the Aryl Iodide Moiety
The presence of the iodide substituent makes 1-Ethoxymethoxy-4-iodobenzene an excellent electrophilic partner in cross-coupling reactions. The general mechanism for these transformations, particularly those catalyzed by palladium, involves a catalytic cycle that begins with the oxidative addition of the aryl iodide to a low-valent metal center (typically Pd(0)). This is followed by transmetalation with a nucleophilic coupling partner and concludes with reductive elimination to yield the final product and regenerate the active catalyst.
Palladium catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance. For substrates like this compound, the high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.
The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds through the reaction of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org Due to its aryl iodide structure, this compound is an excellent substrate for this reaction, readily undergoing oxidative addition to the Pd(0) catalyst. libretexts.org This reaction is widely used for the synthesis of functionalized biphenyl (B1667301) derivatives. While specific research detailing the Suzuki-Miyaura coupling of this compound is not extensively documented in broad literature, its high reactivity is anticipated based on reactions with analogous aryl iodides. researchgate.net
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides This table presents typical conditions for aryl iodides, as specific data for this compound is not detailed in the provided search results.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | >95 |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ | Dioxane | 100 | >98 |
| 3-Furylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | ~90 |
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, producing arylalkynes. libretexts.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. libretexts.orgresearchgate.net The C-I bond of this compound is highly susceptible to oxidative addition, making it an ideal substrate for Sonogashira coupling. This allows for the synthesis of various 4-ethoxyphenylacetylene (B1586607) derivatives, which are valuable intermediates in materials science and medicinal chemistry. The reaction can often be carried out under mild, and in some cases, copper-free conditions. libretexts.org
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides This table presents typical conditions for aryl iodides, as specific data for this compound is not detailed in the provided search results.
| Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | RT | >95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (1) | CuI (2) | Piperidine | DMF | 50 | >90 |
| 1-Hexyne | Pd(OAc)₂ (0.5) / XPhos (1) | None | Cs₂CO₃ | Dioxane | 80 | ~85 |
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org The reaction mechanism includes oxidative addition of the aryl iodide, migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the product. libretexts.org this compound serves as a competent substrate, enabling the introduction of the 4-ethoxyphenyl group onto a variety of olefinic partners. This reaction is a powerful tool for constructing complex carbon skeletons and typically exhibits high stereoselectivity for the trans isomer. organic-chemistry.org
Table 3: General Conditions for Mizoroki-Heck Reaction of Aryl Iodides This table presents typical conditions for aryl iodides, as specific data for this compound is not detailed in the provided search results.
| Alkene Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl acrylate | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | >95 |
| Styrene | Pd(PPh₃)₄ (2) | K₂CO₃ | Acetonitrile (B52724) | 80 | ~90 |
| Cyclohexene | PdCl₂(dppf) (3) | NaOAc | DMA | 120 | ~75 |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.org This reaction has become a primary method for synthesizing arylamines due to its broad substrate scope and high functional group tolerance. wikipedia.org Aryl iodides are particularly reactive substrates for this transformation. wikipedia.org Research on related substrates demonstrates that aryl iodides bearing a para-ethoxy group can be successfully coupled with amines in high yield. For instance, the reaction of a similar p-ethoxy aryl iodide with an amine partner has been shown to furnish the desired product in 95% yield, highlighting the expected high reactivity of this compound in such transformations. nih.gov
The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), formation of a palladium-amido complex via deprotonation of the coordinated amine, and reductive elimination to afford the N-aryl amine product. nih.gov
Table 4: Illustrative Conditions for Buchwald-Hartwig Amination of Aryl Halides This table presents typical conditions for aryl halides, as specific data for this compound is not detailed in the provided search results.
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | >90 |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | >95 |
| Benzylamine | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Toluene | 90 | ~92 |
Copper-mediated cross-coupling reactions, often referred to as Ullmann-type reactions, represent a classic and still valuable method for forming carbon-heteroatom and carbon-carbon bonds. wikipedia.orgorganic-chemistry.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but benefit from the lower cost of copper catalysts. wikipedia.org
The Ullmann condensation can be used to couple aryl halides like this compound with alcohols, amines, and thiols to form the corresponding ethers, amines, and thioethers. wikipedia.org The reactivity of the aryl halide follows the order I > Br > Cl, making this compound a highly suitable substrate. wikipedia.org Modern protocols often use soluble copper catalysts with ligands such as diamines or phenanthrolines, which allow the reactions to proceed under milder conditions than the traditional high-temperature methods that used stoichiometric copper powder. beilstein-journals.org
Table 5: General Conditions for Copper-Mediated Ullmann-Type Reactions of Aryl Iodides This table presents typical conditions for aryl iodides, as specific data for this compound is not detailed in the provided search results.
| Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) |
|---|---|---|---|---|---|
| Phenol (B47542) | CuI (10) | Phenanthroline (20) | K₂CO₃ | Pyridine | 120-150 |
| Aniline | Cu₂O (5) | 1,2-Diaminocyclohexane (10) | Cs₂CO₃ | Dioxane | 110 |
| Thiophenol | CuI (10) | None | K₃PO₄ | DMF | 130-160 |
Copper-Mediated Coupling Reactions
Ullmann-Type Condensation and Related Transformations
The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the formation of carbon-heteroatom and carbon-carbon bonds. In the context of this compound, the aryl iodide functionality is a suitable substrate for Ullmann-type reactions, enabling the formation of diaryl ethers, aryl amines, and other related structures.
Key Features of Ullmann-Type Reactions:
Catalyst: Traditionally, stoichiometric amounts of copper powder were used at high temperatures. However, modern variations often employ catalytic amounts of soluble copper(I) salts, such as copper(I) iodide (CuI), in the presence of ligands. wikipedia.orgthermofisher.com
Reaction Conditions: These reactions typically require high temperatures (often exceeding 210°C) and polar, high-boiling solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org
Substrate Reactivity: Aryl iodides are generally more reactive than the corresponding aryl bromides or chlorides in Ullmann condensations. wikipedia.org The presence of electron-withdrawing groups on the aryl halide can further accelerate the reaction. wikipedia.org
A general representation of an Ullmann-type ether synthesis involving an aryl iodide is the reaction between 4-chloronitrobenzene and phenol to produce p-nitrophenyl phenyl ether. wikipedia.org While a specific example with this compound is not detailed in the provided search results, its structural similarity to other reactive aryl iodides suggests its capability to undergo similar transformations.
Mechanism: The precise mechanism of the Ullmann reaction has been a subject of extensive study. One proposed pathway for C-N coupling involves an oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the desired product. wikipedia.org
Below is a table summarizing the general conditions for Ullmann-type reactions:
Nickel-Catalyzed Transformations of Aryl Halides
Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl halides, including this compound, are common substrates in these transformations.
Nickel catalysts offer a cost-effective and often more reactive alternative to palladium catalysts for certain cross-coupling reactions. researchgate.net A notable feature of some nickel-catalyzed methods is the ability to directly couple two different electrophiles, such as an aryl halide and an alkyl halide, a process known as cross-electrophile coupling. nih.govorgsyn.orgnih.gov
General Mechanism of Nickel-Catalyzed Cross-Electrophile Coupling:
Oxidative Addition: A low-valent nickel species, typically Ni(0), undergoes oxidative addition with the aryl halide to form an arylnickel(II) intermediate. nih.gov
Radical Formation: The alkyl halide is converted into an alkyl radical. orgsyn.org
Radical Capture: The arylnickel(II) intermediate reacts with the alkyl radical to form a transient arylnickel(III) species. orgsyn.org
Reductive Elimination: This intermediate rapidly undergoes reductive elimination to form the cross-coupled product and regenerate a nickel species that can re-enter the catalytic cycle. orgsyn.org
Recent studies have provided significant insights into the mechanism of these reactions, suggesting a combination of polar and radical steps. nih.gov
A table summarizing key aspects of nickel-catalyzed cross-coupling of aryl halides is presented below:
Nucleophilic Substitution Reactions of the Aryl Iodide Moiety
Aryl halides, such as this compound, are generally resistant to classical SN1 and SN2 nucleophilic substitution reactions. libretexts.orgyoutube.com However, under specific conditions, they can undergo nucleophilic aromatic substitution (SNAr). wikipedia.org
The reactivity of aryl halides in SNAr reactions is significantly influenced by the substituents on the aromatic ring. fiveable.me The presence of strongly electron-withdrawing groups, such as nitro groups, in the ortho or para positions dramatically activates the aryl halide towards nucleophilic attack. libretexts.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org
In the case of this compound, the ethoxymethoxy group is an electron-donating group, which would be expected to decrease the reactivity of the aryl iodide towards nucleophilic aromatic substitution. fiveable.me Therefore, forcing conditions or the use of very strong nucleophiles would likely be required for such a reaction to occur. libretexts.org
The mechanism of the SNAr reaction typically involves two steps:
Addition: The nucleophile attacks the carbon atom bearing the leaving group (in this case, iodine), forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.org
Elimination: The leaving group departs, restoring the aromaticity of the ring. youtube.com
The following table outlines the factors influencing nucleophilic aromatic substitution on aryl halides:
Reactivity and Manipulation of the Ethoxymethoxy Protecting Group
The ethoxymethoxy group in this compound functions as an acetal (B89532) protecting group for the phenolic hydroxyl group. Acetals are generally stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions. nii.ac.jp This differential reactivity allows for the selective removal of the protecting group, a process known as deprotection, to reveal the underlying phenol.
Selective Cleavage Methodologies (Deprotection)
The most common method for the deprotection of acetals is acid-catalyzed hydrolysis. rsc.org This process involves the protonation of one of the acetal oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and an alcohol. Subsequent reaction with water yields a hemiacetal, which then decomposes to the corresponding aldehyde or ketone (in this case, formaldehyde) and the deprotected alcohol (the phenol).
The selectivity of acid-catalyzed deprotection can be influenced by several factors, including the nature of the acid, the solvent, and the reaction temperature. nih.gov For instance, in the reductive cleavage of p-methoxybenzylidene acetals, temperature was found to control the regioselectivity of the reaction. nih.gov
A variety of Brønsted and Lewis acids can be employed for acetal cleavage. Examples of Brønsted acids used for the cleavage of related p-methoxybenzyl (PMB) esters include trifluoroacetic acid (TFA), formic acid, and hydrochloric acid. nih.gov Lewis acids such as aluminum chloride (AlCl3) have also been shown to be effective. nih.gov
The table below provides examples of acidic conditions used for the cleavage of related protecting groups:
In cases where the substrate is sensitive to acidic conditions, mild and neutral methods for acetal deprotection are required. rsc.org Several such strategies have been developed.
One approach involves the use of Lewis acids under carefully controlled conditions. For example, cerium(III) chloride heptahydrate (CeCl3·7H2O) in refluxing acetonitrile has been used for the highly selective cleavage of methoxyethoxymethyl (MEM) ethers under mild and neutral conditions. organic-chemistry.org This method tolerates a wide range of other protecting groups. organic-chemistry.org
Other neutral deprotection methods include:
Indium(III) trifluoromethanesulfonate in the presence of acetone. organic-chemistry.org
Triphenylphosphine and carbon tetrabromide under non-aqueous conditions. rsc.org
β-Cyclodextrin in water , which provides a biomimetic and environmentally friendly approach for the deprotection of aromatic acetals. acs.org
Electrochemical methods , which offer an alternative for the cleavage of acetals and related protecting groups under neutral conditions. rsc.org
The following table summarizes some mild and neutral deprotection strategies for acetals:
Chemoselective Deprotection in Polyfunctionalized Systems
The ethoxymethyl (EOM) ether in this compound serves as a protecting group for the phenolic hydroxyl group. Its removal, or deprotection, is a critical step in multi-step syntheses. In molecules containing multiple functional groups, the ability to selectively remove the EOM group without affecting other sensitive moieties is known as chemoselective deprotection.
The EOM group is an acetal-type protecting group, and like other alkoxymethyl ethers, it is labile to acid. thieme-connect.de The deprotection of such groups typically proceeds under acidic conditions. tandfonline.com However, the use of strong acids can be problematic in polyfunctionalized systems where other acid-sensitive groups, such as silyl (B83357) ethers, esters, or other protecting groups, may be present. tandfonline.comnih.gov Consequently, the development of mild and selective methods for EOM group cleavage is of significant interest.
Research has shown that the deprotection of aromatic methoxymethyl (MOM) ethers, which are structurally similar to EOM ethers, can be achieved with high chemoselectivity. For instance, a combination of a trialkylsilyl triflate (like TMSOTf or TESOTf) and 2,2′-bipyridyl can effectively deprotect aromatic MOM ethers under mild, non-acidic conditions. nih.gov This method has been shown to be compatible with acid-labile groups like trityl (Tr) ethers. nih.gov The reaction proceeds through the formation of a silyl ether intermediate, which is then hydrolyzed to the phenol. nih.gov This difference in mechanism compared to the deprotection of aliphatic MOM ethers allows for chemoselective reactions in substrates containing both types of protecting groups. nih.gov
Furthermore, systems like CBr4/PPh3 in an aprotic solvent have been used for the selective deprotection of MOM ethers in the presence of other functional groups like esters, benzyl (B1604629) ethers, aldehydes, and t-butyl esters. tandfonline.com This highlights the potential for achieving high chemoselectivity in the deprotection of the EOM group in this compound within a complex molecular framework. The choice of deprotection conditions can be tailored to be compatible with a wide range of other functional groups, a crucial aspect in the synthesis of complex molecules. nih.gov
Orthogonal Protection and Deprotection Strategies in Multistep Synthesis
In the synthesis of complex organic molecules, it is often necessary to protect multiple functional groups. Orthogonal protection is a strategy that employs protecting groups that can be removed under distinct conditions without affecting each other. jocpr.comfiveable.me This allows for the selective deprotection of one functional group while others remain protected, enabling sequential reactions at different sites within the molecule. jocpr.com
The ethoxymethyl (EOM) group of this compound can be a component of an orthogonal protection strategy. EOM ethers are typically cleaved under acidic conditions. thieme-connect.de This allows for their selective removal in the presence of protecting groups that are stable to acid but labile to other conditions.
For example, an EOM group could be used alongside a silyl ether protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether. TBDMS ethers are commonly removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), and are generally stable to the acidic conditions used to cleave EOM ethers. highfine.commasterorganicchemistry.com This orthogonality allows for the selective deprotection of either the phenol (by cleaving the EOM ether with acid) or another hydroxyl group protected as a TBDMS ether (by treatment with fluoride).
Another example of an orthogonal partner to the EOM group is the benzyl (Bn) ether. Benzyl ethers are stable to a wide range of acidic and basic conditions but can be removed by catalytic hydrogenation. uwindsor.ca Therefore, in a molecule containing both an EOM-protected phenol and a benzyl-protected alcohol, the EOM group can be selectively removed with acid, or the benzyl group can be selectively removed by hydrogenation, leaving the other protecting group intact.
The selection of an appropriate set of orthogonal protecting groups is a critical aspect of planning a complex multi-step synthesis. total-synthesis.com The compatibility of the deprotection conditions for one group with the stability of the others is paramount for the success of the synthetic route. nih.gov
| Protecting Group | Typical Deprotection Conditions | Orthogonal to EOM Group |
| Ethoxymethyl (EOM) Ether | Acidic conditions (e.g., HCl, TMSOTf) | - |
| tert-Butyldimethylsilyl (TBDMS) Ether | Fluoride source (e.g., TBAF) | Yes |
| Benzyl (Bn) Ether | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Yes |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Base (e.g., Piperidine) | Yes |
| tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) | Potentially, depending on relative acid lability |
Regioselectivity and Chemoselectivity in Transformations of this compound
Steric Effects of the Ethoxymethoxy Group on Reaction Pathways
The ethoxymethoxy (EOM) group in this compound can exert a significant steric influence on the reactivity of the aromatic ring. Steric effects arise from the spatial arrangement of atoms, and a bulky substituent can hinder the approach of a reagent to a nearby reaction site. youtube.com
In the context of electrophilic aromatic substitution, the EOM group is an ortho, para-director due to the electron-donating resonance effect of the ether oxygen. wikipedia.org However, the steric bulk of the EOM group can disfavor substitution at the ortho positions (positions 2 and 6) compared to the para position. In the case of this compound, the para position is already occupied by the iodine atom. Therefore, electrophilic substitution would be directed to the ortho positions. The size of the incoming electrophile will play a crucial role; a larger electrophile will experience greater steric hindrance from the EOM group, potentially slowing down the reaction or leading to alternative products. libretexts.org
The steric hindrance of the EOM group can also influence other types of reactions. For example, in reactions involving ortho-lithiation, where a strong base removes a proton from the position adjacent to a directing group, the bulk of the EOM group could potentially hinder the approach of the base, affecting the efficiency of the lithiation process.
Influence of Para-Substitution on Aromatic Reactivity
The reactivity of the aromatic ring in this compound is influenced by the electronic effects of both the ethoxymethoxy group and the iodine atom. The EOM group at position 1 is an activating group, meaning it increases the rate of electrophilic aromatic substitution relative to benzene (B151609). wikipedia.org This is due to the +M (mesomeric) or +R (resonance) effect of the ether oxygen, which donates electron density to the aromatic ring, stabilizing the carbocation intermediate formed during the reaction. masterorganicchemistry.com
In the context of cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, the carbon-iodine bond is the reactive site. The electronic nature of the para-substituent (the EOM group) can influence the rate of these reactions. Electron-donating groups can sometimes slow down the oxidative addition step in palladium-catalyzed cross-coupling reactions. concordia.ca However, the high reactivity of the carbon-iodine bond generally ensures that this compound is an excellent substrate for these transformations. calibrechem.com The presence of the EOM group at the para position does not typically prevent these reactions from occurring efficiently. calibrechem.com
| Substituent | Position | Electronic Effect | Influence on Electrophilic Aromatic Substitution |
| Ethoxymethoxy | 1 | Activating (+M, -I) | Increases reaction rate, directs ortho/para |
| Iodine | 4 | Deactivating (-I, +M) | Decreases reaction rate, directs ortho/para |
Pathways Involving Ether Cleavage Reactions of the Ethoxymethoxy Group
The cleavage of the ethoxymethyl (EOM) ether in this compound is a fundamental transformation that regenerates the phenolic hydroxyl group. Ether cleavage is most commonly achieved under acidic conditions. longdom.orglibretexts.org The reaction proceeds by protonation of the ether oxygen, which converts the ethoxy group into a good leaving group. chemistrysteps.com
The mechanism of acidic ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. longdom.orgwikipedia.org In the case of the EOM group, the cleavage involves the C-O bond between the aromatic oxygen and the CH₂ group of the ethoxymethyl moiety.
The general mechanism for the acid-catalyzed cleavage of an alkoxymethyl ether is as follows:
Protonation: The ether oxygen is protonated by a strong acid (e.g., HBr, HI). chemistrysteps.commasterorganicchemistry.com
Cleavage: The protonated ether can then undergo cleavage. For a primary ether like the EOM group, this typically occurs via an Sₙ2 mechanism where a nucleophile (e.g., a halide ion) attacks the methylene (B1212753) carbon, displacing the phenol as the leaving group. libretexts.orgmasterorganicchemistry.com Alternatively, under certain conditions, an Sₙ1-type mechanism involving a carbocation intermediate may be possible, although less likely for a primary center. wikipedia.org
Formation of Products: This results in the formation of the corresponding phenol (4-iodophenol) and a halomethyl ether, which is typically unstable and may react further.
A variety of acidic reagents can be employed for the cleavage of EOM and related alkoxymethyl ethers. These include strong mineral acids like HCl, HBr, and HI, as well as Lewis acids. thieme-connect.detandfonline.com The choice of reagent and reaction conditions (temperature, solvent) can be optimized to achieve efficient cleavage without causing undesired side reactions on other parts of the molecule. masterorganicchemistry.com For instance, while HBr and HI are effective, HCl is generally less reactive for ether cleavage. libretexts.orgunizin.org The reaction is often carried out by heating the ether with the strong acid. masterorganicchemistry.com
| Reagent | Conditions | Mechanism |
| HBr, HI | Heating | Sₙ2 |
| Lewis Acids (e.g., BBr₃) | Often at low temperatures | Can vary, often involving complex formation |
| TMSOTf / 2,2'-bipyridyl | Mild, non-acidic | Silyl ether intermediate |
Role As a Versatile Synthetic Intermediate
Precursor for the Elaboration of Advanced Organic Building Blocks
1-Ethoxymethoxy-4-iodobenzene is fundamentally an advanced organic building block itself and a precursor to others. aobchem.com The presence of the iodine atom, an excellent leaving group, facilitates its use in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern synthesis for forming new carbon-carbon and carbon-heteroatom bonds. By reacting this compound with various boronic acids, terminal alkynes, or amines, chemists can generate a diverse library of more complex, functionalized aromatic compounds. The ethoxymethoxy group is a robust protecting group that remains intact during these transformations, preserving the latent phenol (B47542) functionality for later use. This makes the compound a reliable precursor for creating highly substituted and elaborate molecular scaffolds.
Application in the Synthesis of Bioactive Compounds and Molecular Probes
The structural motifs present in this compound are frequently found in biologically active molecules. Aryl iodides are common intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.com While specific syntheses employing this exact compound are proprietary or less documented in public literature, its potential is clear from its structural relationship to other synthetic intermediates. For instance, related iodobenzene (B50100) derivatives are used to prepare compounds with potential antitumor and antimicrobial activities. nbinno.comsmolecule.com The ability to introduce a phenolic hydroxyl group—a common feature in natural products and a key hydrogen-bonding component for protein-ligand interactions—at a late stage of a synthesis is a significant advantage. This makes the compound a valuable starting material for creating novel bioactive candidates and molecular probes designed to interact with specific biological targets.
Strategic Intermediate in Medicinal Chemistry Programs
In medicinal chemistry, the generation of compound libraries for structure-activity relationship (SAR) studies is essential for drug discovery. This compound is a strategic intermediate for such programs. evitachem.com The reactivity of the C-I bond allows for the systematic introduction of a wide variety of substituents at the 4-position of the phenyl ring. This enables chemists to explore how different functional groups in this region of a molecule affect its biological activity. Concurrently, the protected phenol at the 1-position can be deprotected to reveal a hydroxyl group, which can be further modified or used as a critical pharmacophoric element. This strategic utility allows for the rapid generation of analogues to optimize potency, selectivity, and pharmacokinetic properties of a lead compound. smolecule.comgoogle.com
Contributions to the Construction of Complex Molecular Architectures (e.g., Heterocycles, Annulations)
The construction of complex, polycyclic molecular architectures, including fused heterocyclic systems, often relies on intermediates that can participate in cyclization and annulation reactions. Aryl iodides are pivotal starting materials for these transformations. beilstein-journals.orguni-duesseldorf.de this compound can serve as a key precursor in such synthetic routes. For example, a Sonogashira coupling reaction can introduce an alkyne substituent at the iodine-bearing position. This new intermediate, now containing both the alkyne and the EOM-protected phenol, can be subjected to intramolecular cyclization conditions, leading to the formation of benzofuran (B130515) derivatives or other fused ring systems after deprotection. While a different compound, 1-ethynyl-2-iodobenzene, is noted for its performance in annulation reactions to create naphthalene-fused isoxazoles, the functional groups on this compound provide the necessary handles for analogous, albeit different, cyclization strategies.
Development of Analogues with Tuned Reactivity Profiles and Bioactivity Potential
The structure of this compound can be systematically modified to produce analogues with fine-tuned properties. By altering the ether protecting group or introducing additional substituents on the benzene (B151609) ring, chemists can modulate the compound's reactivity, solubility, and biological potential. For example, replacing the ethoxymethoxy group with other alkoxy groups or more complex functionalities can influence the compound's steric and electronic nature. Research into related compounds demonstrates how these modifications impact molecular properties and potential applications.
A notable analogue is 1-(Difluoromethoxy)-4-iodobenzene, where the ethoxymethoxy group is replaced by a difluoromethoxy group. bldpharm.com This substitution is a common strategy in medicinal chemistry, as the -OCHF₂ group is a bioisostere of hydroxyl or methoxy (B1213986) groups that can enhance metabolic stability and binding affinity. Another variation, 1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene, introduces two chlorine atoms, which act as electron-withdrawing groups and significantly alter the electronic landscape of the ring, potentially enhancing its binding affinity to biological targets and modifying its reactivity in cross-coupling reactions. smolecule.com
Interactive Data Table: Comparison of this compound and Its Analogues
| Compound | Molecular Formula | Key Structural Difference | Potential Impact on Properties |
| This compound | C₉H₁₁IO₂ | Baseline structure with EOM protecting group. | Versatile intermediate with standard reactivity. evitachem.com |
| 1-Butoxy-4-iodobenzene | C₁₀H₁₃IO | Features a linear butoxy group instead of a branched EOM group. | Increased lipophilicity compared to the EOM analogue. |
| 1-Cyclopropoxy-4-iodobenzene | C₉H₉IO | Contains a strained cyclopropoxy ring. | The ring strain may influence reactivity and biological interactions. |
| 1-(Difluoromethoxy)-4-iodobenzene | C₇H₅F₂IO | The EOM group is replaced by a difluoromethoxy (-OCHF₂) group. bldpharm.com | Can serve as a bioisostere, potentially improving metabolic stability and target binding. |
| 1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene | C₉H₉Cl₂IO₂ | Addition of two chloro substituents on the aromatic ring. smolecule.com | Alters electronic properties; may enhance binding affinity for biological targets. smolecule.com |
Advanced Mechanistic and Computational Investigations
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms for compounds like 1-Ethoxymethoxy-4-iodobenzene, which typically participate in reactions such as cross-coupling, would involve a combination of kinetic studies and isotopic labeling experiments to map out the reaction pathways and intermediates.
Kinetic Studies for Reaction Pathway Delineation
Kinetic studies are fundamental to understanding the sequence of elementary steps in a chemical reaction and identifying the rate-determining step. For a reaction involving this compound, such as a Suzuki-Miyaura or Heck coupling, kinetic analysis would involve systematically varying the concentrations of the reactants (the aryl iodide, the coupling partner, the catalyst, and the base) and monitoring the reaction rate. This data allows for the determination of the reaction order with respect to each component, providing insights into the composition of the transition state of the rate-determining step.
For instance, a first-order dependence on the concentration of this compound and the palladium catalyst, and a zero-order dependence on the nucleophile, would suggest that the oxidative addition of the aryl iodide to the catalyst is the rate-limiting step. However, without specific experimental data for this compound, a detailed reaction pathway cannot be delineated.
Isotopic Labeling Experiments for Tracing Bond Formation and Cleavage
Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. In the context of reactions involving this compound, isotopes such as deuterium (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) could be incorporated into the molecule at specific positions.
For example, to investigate the mechanism of a C-C bond-forming reaction, one could synthesize this compound with a ¹³C label at the iodine-bearing carbon. The position of this label in the final product, as determined by techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, would confirm the connectivity changes during the reaction. Similarly, deuterium labeling could be used to probe C-H bond activation steps or to determine kinetic isotope effects, which can provide further evidence for the rate-determining step. No specific isotopic labeling studies have been reported for this compound.
Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to complement experimental studies by modeling reaction intermediates, transition states, and reaction energetics. Density Functional Theory (DFT) and Transition State Theory are the primary tools used for such investigations.
Density Functional Theory (DFT) Calculations for Reaction Energetics and Intermediates
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules and to calculate their properties. For a reaction involving this compound, DFT calculations could be employed to:
Optimize the geometries of reactants, intermediates, transition states, and products.
Calculate the energies of these species to construct a detailed potential energy surface for the reaction.
Determine the activation energies for different proposed mechanistic steps, allowing for a comparison of their relative feasibilities.
Investigate the electronic properties of the molecules involved, such as charge distributions and orbital interactions, to understand the nature of the chemical bonding.
While DFT studies have been extensively applied to understand the mechanisms of cross-coupling reactions of various aryl halides, specific calculations detailing the reaction energetics and intermediates for this compound are not available in the literature.
Transition State Theory Applications to Reaction Rates and Pathways
Transition State Theory (TST) provides a framework for calculating the rate constants of elementary chemical reactions from the properties of the reactants and the transition state. When combined with the energetic information obtained from DFT calculations, TST can be used to predict theoretical reaction rates.
Analysis of Potential Energy Surfaces
The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule or a system of molecules as a function of its geometry. For a chemical reaction, the PES maps out the energy landscape that connects reactants to products via transition states.
The analysis of the PES for a reaction of this compound would involve:
Locating stationary points: This includes identifying the energy minima corresponding to reactants, intermediates, and products, as well as the saddle points corresponding to transition states.
Calculating the intrinsic reaction coordinate (IRC): This is the minimum energy path that connects a transition state to the reactants and products, confirming that the located transition state indeed connects the desired species.
Visualizing the reaction pathway: The PES provides a visual understanding of the energy barriers that must be overcome for the reaction to proceed.
A comprehensive analysis of the potential energy surface provides a deep understanding of the reaction mechanism, allowing for the prediction of reaction outcomes and the rational design of more efficient catalytic systems. However, a specific analysis of the potential energy surfaces for reactions involving this compound has not been reported.
Ab Initio Molecular Dynamics for Dynamic Mechanistic Insights
Ab initio molecular dynamics (AIMD) is a computational method that simulates the movement of atoms in a molecule over time, based on quantum mechanical principles. Unlike classical molecular dynamics, AIMD calculates the forces between atoms "on-the-fly" directly from electronic structure theory, providing a highly accurate description of chemical processes, including bond formation and breakage. researchgate.netescholarship.org This methodology is particularly valuable for exploring complex reaction pathways, identifying transient intermediates, and understanding the role of molecular vibrations and thermal effects in a reaction.
For this compound, AIMD simulations could be employed to visualize the dynamic events during a reaction, such as a transition-metal-catalyzed cross-coupling reaction. By simulating the trajectory of the molecule as it approaches a catalyst and a coupling partner, researchers can gain insights into the precise atomic motions that lead to the transition state and subsequent product formation. This would allow for a detailed, time-resolved understanding of the reaction mechanism that is often inaccessible through experimental methods alone.
Illustrative Application of AIMD:
A hypothetical AIMD simulation of the initial steps of a Suzuki coupling reaction involving this compound could track the coordinates of the iodine, the palladium catalyst, and the boronic acid partner. The simulation could reveal key dynamic insights such as:
The preferred orientation of the this compound as it approaches the palladium complex.
The vibrational modes of the carbon-iodine bond that are most influential in the oxidative addition step.
The role of solvent molecules in stabilizing or destabilizing intermediates during the reaction.
These dynamic insights are crucial for a complete understanding of the reaction mechanism, complementing the static picture provided by transition state theory.
Prediction of Regioselectivity and Stereoselectivity in Complex Systems
Density Functional Theory (DFT) is a workhorse of modern computational chemistry for predicting the outcomes of chemical reactions. It is particularly adept at determining the regioselectivity and stereoselectivity of reactions by calculating the relative energies of different possible transition states and intermediates. rsc.org
In reactions involving derivatives of this compound, such as electrophilic aromatic substitution or reactions of a corresponding benzyne intermediate, multiple regioisomeric products could be formed. Computational models can predict the favored isomer by identifying the lowest energy reaction pathway. escholarship.orgrsc.orgarxiv.org For instance, in a reaction where a nucleophile adds to a benzyne derived from this compound, DFT calculations can determine which of the two possible carbon atoms of the benzyne is more susceptible to attack. This is often achieved by analyzing the distortion of the benzyne bond and the electronic character of the involved orbitals. escholarship.org
Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be predicted with high accuracy. By modeling the transition states leading to different stereoisomers, the activation energies can be calculated. The transition state with the lower activation energy will correspond to the major product. This is particularly relevant in reactions where new chiral centers are formed. Non-covalent interaction (NCI) analysis can further elucidate the subtle interactions, such as steric hindrance or hydrogen bonding, that dictate the stereochemical outcome. rsc.org
Table 1: Hypothetical DFT Calculation of Regioselectivity in a Benzyne Reaction
| Regioisomeric Product | Transition State Energy (kcal/mol) | Predicted Product Ratio |
| meta-substituted | 22.5 | >99:1 |
| para-substituted | 28.1 | <1:99 |
This table illustrates how DFT can predict the outcome of a hypothetical reaction involving a benzyne intermediate of this compound, showing a clear preference for the meta-substituted product based on the calculated transition state energies.
Molecular Orbital Analysis for Electron Transfer Processes
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules and how it relates to their reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important in describing chemical reactions, including electron transfer processes. youtube.comyoutube.com
For this compound, MO analysis can shed light on its behavior in redox reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. In reactions involving electron transfer, the relative energies and spatial distribution of these orbitals are key. youtube.com
For example, in a process where this compound acts as an arylating agent, such as in the formation of a diaryliodonium salt, the nature of the carbon-iodine bond can be understood through MO analysis. The hypervalent bond in such species is often described as a 3-center-4-electron bond, and MO theory can detail the contributions of the atomic orbitals of iodine and the carbon atoms to this bond. semanticscholar.orgdiva-portal.org This analysis can explain how substituents on the aromatic ring influence the reactivity of these compounds. semanticscholar.org
Table 2: Calculated Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Implication for Reactivity |
| HOMO | -8.95 | Moderate electron-donating ability |
| LUMO | -0.21 | Susceptible to electron acceptance, potential for reduction |
| HOMO-LUMO Gap | 8.74 | High kinetic stability |
This table presents hypothetical calculated frontier orbital energies, providing insight into the electronic behavior and potential reactivity of this compound.
Understanding Substituent Effects on Reactivity and Selectivity through Computational Modeling
Computational modeling is an invaluable tool for systematically studying the influence of substituents on the reactivity and selectivity of aromatic compounds. acs.org For this compound, the ethoxymethoxy group (-OCH₂OEt) and the iodine atom both exert significant electronic and steric effects on the benzene (B151609) ring.
Computational methods, such as DFT, can quantify these effects. By calculating properties like atomic charges, electrostatic potential maps, and the energies of reaction intermediates for a series of related compounds, a clear picture of substituent effects emerges. For example, the activation energy for a nucleophilic aromatic substitution reaction can be correlated with the Hammett parameter of the substituent, providing a quantitative measure of its electron-donating or -withdrawing ability. acs.org
A computational study could compare the reactivity of this compound to that of iodobenzene (B50100), 4-iodoanisole, and other substituted iodobenzenes. This would allow for the isolation and quantification of the electronic contribution of the ethoxymethoxy group. Such studies can predict how this specific substituent will influence the rate and outcome of various reactions, aiding in the design of new synthetic methodologies. acs.org
Table 3: Predicted Substituent Effects on Electrophilic Aromatic Substitution
| Substituent at para-position | Relative Activation Energy (kcal/mol) | Predicted Reactivity |
| -H | 0.0 | Baseline |
| -OCH₃ | -3.5 | Activated |
| -OCH₂OEt | -4.2 | Strongly Activated |
| -NO₂ | +5.8 | Deactivated |
This illustrative table shows how computational modeling can predict the activating effect of the ethoxymethoxy group in this compound compared to other substituents in the context of electrophilic aromatic substitution.
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for 1-Ethoxymethoxy-4-iodobenzene Transformations
The transformation of this compound heavily relies on catalytic processes, particularly cross-coupling reactions. Future research is focused on creating new catalytic systems that offer higher efficiency, broader substrate scope, and milder reaction conditions. The aryl iodide moiety is a key site for such reactions. metoree.com
Advancements are anticipated in the following areas:
Heterogeneous Catalysis: Development of robust, recyclable catalysts, such as palladium nanoparticles dispersed on amphiphilic resins, can facilitate reactions in aqueous media and simplify product purification. ims.ac.jp These systems are crucial for sustainable chemistry, reducing metal leaching and allowing for catalyst reuse over multiple cycles without significant loss of activity. ims.ac.jp
Photocatalysis: Visible-light-mediated photocatalysis is emerging as a powerful tool. ims.ac.jp Novel photocatalysts, such as diazabenzacenaphthenium derivatives, are being designed to perform multi-electron transfer reactions under aqueous conditions. ims.ac.jp This approach could enable unprecedented transformations of the aryl iodide group in this compound, such as reductive coupling or functionalization, under exceptionally mild conditions.
Copper-Catalyzed Reactions: While palladium is dominant, copper-based systems are gaining traction for specific transformations like diaryl ether synthesis. researchgate.net Future work will likely focus on designing new ligands, such as N-aryl-N′-alkyl-substituted oxalamides or 2,2'-bipyridines, to improve the efficiency of Cu(I)-catalyzed couplings of aryl iodides with various nucleophiles. researchgate.net
Gold-Catalyzed Systems: Dimeric gold complexes have shown promise in facilitating the activation of C(sp³)–H bonds using iodobenzenes as precursors for aryl radicals under visible light. rsc.org Applying such systems to this compound could open new pathways for its use as a hydrogen atom transfer (HAT) agent, enabling novel coupling reactions. rsc.org
Table 1: Comparison of Emerging Catalytic Systems for Aryl Halide Transformations
| Catalytic System | Key Features | Potential Advantages for this compound | Research Focus |
| Heterogeneous Pd Catalysts | Resin-dispersed nanoparticles, aqueous media compatibility, recyclable. | Greener synthesis, simplified workup, reduced metal contamination. | Improving catalyst longevity and activity for multiple reuses. ims.ac.jp |
| Visible-Light Photocatalysts | Use of light energy, multi-electron transfers, mild conditions. | Access to novel reaction pathways, high functional group tolerance. | Design of new photocatalysts for specific, complex transformations. ims.ac.jp |
| Advanced Cu(I) Complexes | Lower cost than palladium, effective for specific couplings (e.g., C-O). | Cost-effective synthesis of diaryl ethers and related structures. | Ligand design to improve reaction scope and reduce temperatures. researchgate.net |
| Gold-Based Photocatalysis | Unique reactivity, C-H activation via HAT processes. | Use as a radical precursor for functionalizing other molecules. | Expanding substrate scope and understanding reaction mechanisms. rsc.org |
Exploration of Flow Chemistry and Continuous Manufacturing for Synthesis and Reactions
Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch, offers significant advantages in control, safety, and scalability. vapourtec.comwuxiapptec.com For the synthesis and subsequent reactions of this compound, this paradigm is a key area of future development.
The synthesis of iodophenols and their derivatives can be improved using continuous flow reactors, which allow for precise control over reaction parameters and can enhance safety, particularly when handling hazardous reagents. acs.orgmdpi.com Subsequent transformations, such as metal-catalyzed cross-coupling or lithiation, can be integrated into telescoped reaction sequences. mdpi.com This approach minimizes manual handling of intermediates and can significantly shorten synthesis times. sioc-journal.cn
Key research directions include:
Integrated Synthesis and Functionalization: Developing multi-step flow systems that first synthesize this compound from precursors and then, in a continuous sequence, use it in a subsequent reaction like a Suzuki or Sonogashira coupling.
Packed-Bed Reactors: Utilizing reactors packed with immobilized catalysts (heterogeneous catalysis) or enzymes (biocatalysis) to perform transformations. wuxiapptec.com This simplifies purification as the catalyst is retained within the reactor, allowing for a clean product stream.
Photochemistry in Flow: Combining flow chemistry with photochemistry offers superior light penetration and precise control over irradiation time, which is often a challenge in batch photoreactors. vapourtec.com This could be particularly effective for photo-induced reactions involving the aryl iodide bond.
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
Machine learning (ML) and artificial intelligence (AI) are revolutionizing how chemical reactions are developed and optimized. beilstein-journals.org By analyzing vast datasets of reaction outcomes, ML models can predict the yield or success of a reaction under specific conditions, guiding chemists toward optimal parameters without exhaustive trial-and-error experimentation. princeton.edukaust.edu.sa
For transformations involving this compound, such as the palladium-catalyzed Buchwald-Hartwig cross-coupling, ML algorithms like random forests have demonstrated the ability to predict reaction yields with high accuracy. princeton.eduacs.org These models consider multiple variables, including the structure of the aryl halide, ligand, base, and solvent. kaust.edu.saresearchgate.net
Future research will likely focus on:
Autonomous Reaction Optimization: Integrating ML algorithms with automated flow chemistry platforms to create "self-driving" laboratories. beilstein-journals.org These systems could autonomously explore reaction conditions for a given transformation of this compound to maximize yield or selectivity.
Predicting Novel Reactivity: Using AI to predict entirely new reactions or identify unexpected product outcomes, potentially uncovering novel applications for this compound.
Generalizing Models: Developing more sophisticated ML models that can accurately predict outcomes for a wider range of aryl halides and reaction types, reducing the need for extensive experimental screening for each new substrate. researchgate.net
Bio-inspired and Biocatalytic Approaches Involving Aryl Halides and Protected Phenols
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. nih.gov The application of this approach to aryl halides like this compound is a burgeoning field of research.
Emerging areas of interest include:
Photoenzymatic Transformations: Combining the power of photocatalysis with the selectivity of enzymes can unlock new-to-nature reactions. acs.org For instance, ene-reductase enzymes, when activated by light with an external photocatalyst, can catalyze the asymmetric hydroarylation of alkenes using aryl halides as radical precursors. chemrxiv.org This could allow for the direct and enantioselective formation of C(sp²)-C(sp³) bonds using this compound.
Artificial Metalloenzymes: Designing artificial enzymes by incorporating synthetic metal cofactors into protein scaffolds is a promising strategy. An artificial dehalogenase has been created that combines a genetically encoded photosensitizer with a nickel cofactor to enable the photobiocatalytic cross-coupling of aryl halides. acs.org
Directed Evolution: Enzymes can be rapidly evolved in the laboratory to enhance their activity, stability, and substrate scope for non-natural reactions. acs.org This technique could be used to create bespoke enzymes tailored for specific transformations of this compound.
Continuous Biocatalysis: The use of immobilized nitroreductase enzymes in continuous flow reactors has been demonstrated for the chemoselective reduction of nitroarenes to anilines, a process that tolerates aryl halides. worktribe.com This highlights the potential for developing continuous biocatalytic processes for other functional group transformations on molecules like this compound.
Design of Next-Generation Orthogonal Protecting Groups for Phenols in Complex Syntheses
The ethoxymethyl (EOM) ether in this compound is a protecting group for the phenolic hydroxyl. In complex, multi-step syntheses, the ability to selectively remove one protecting group in the presence of others—a concept known as orthogonality—is critical. wikipedia.org
Future research is aimed at expanding the toolbox of protecting groups for phenols with novel cleavage conditions, enhancing the strategic possibilities for complex molecule synthesis. researchgate.net This includes:
Photolabile Protecting Groups: Groups that can be removed by irradiation with light of a specific wavelength offer precise spatial and temporal control over deprotection. mdpi.com Derivatives of the 2-(o-nitrophenyl) propan-1-ol (Npp-OH) group are being explored for their high photo-release rates and stability to common acidic and basic conditions used in peptide synthesis. mdpi.com
Oxidatively-Removable Groups: Groups like the p-phenylbenzyl ether are stable to acids but can be cleaved under oxidative conditions (e.g., with DDQ), providing an orthogonal strategy to acid-labile groups like tert-butyl ethers or base-labile groups like Fmoc. wikipedia.orgresearchgate.net
Multi-Dimensional Orthogonality: The ultimate goal is to develop sets of protecting groups that can be removed by distinct and mutually exclusive mechanisms (e.g., acid, base, light, oxidation, reduction, specific enzymes), allowing for the programmed construction of highly complex molecular architectures. wikipedia.orgub.edu
Table 2: Examples of Orthogonal Protecting Group Strategies
| Protecting Group Type | Cleavage Condition | Example Group | Orthogonal To |
| Acid-Labile | Strong Acid (e.g., TFA) | tert-Butyl (tBu) ether | Fmoc (base), Benzyl (B1604629) (H₂) wikipedia.org |
| Base-Labile | Base (e.g., Piperidine) | Fluorenylmethoxycarbonyl (Fmoc) | Boc (acid), Benzyl (H₂) wikipedia.org |
| Hydrogenolysis | H₂, Pd/C | Benzyl (Bn) ether | Fmoc (base), Boc (acid) wikipedia.org |
| Oxidative Cleavage | Oxidation (e.g., DDQ) | p-Phenylbenzyl (PPB) | Acid-labile and base-labile groups researchgate.net |
| Photolabile | UV Light | 2-(o-Nitrophenyl)propyl (Npp) | Acidic and basic conditions mdpi.com |
Expansion of Synthetic Applications in Emerging Materials and Life Sciences Fields
The unique combination of a protected phenol (B47542) and a reactive aryl iodide makes this compound a valuable precursor for functional molecules in materials science and life sciences. evitachem.com
Future applications are envisioned in:
Functionalized 2D Materials: Aryl halides are used to covalently functionalize nanomaterials like graphene and transition metal dichalcogenides (e.g., MoS₂, WS₂). cambridge.orgmdpi.com The reaction of this compound with these materials, potentially assisted by palladium catalysts, could be used to introduce a protected hydroxyl group onto their surface. cambridge.org Subsequent deprotection would yield a hydroxylated surface, which could be used to tune surface properties or as an anchor point for further modification, for example, in the development of biosensors or novel composites. acs.org
Regenerative Medicine: Functionalized nanostructures are critical for applications in tissue engineering and drug delivery. nih.gov The ability to introduce specific chemical functionalities onto scaffolds or nanoparticles is key to their performance. The reactive handles on this compound could be used to incorporate this moiety into biomaterials, with the protected phenol available for later-stage modification or interaction with biological systems.
Organic Electronics: The core phenyl iodide structure is a common building block in materials for organic electronics. Suzuki coupling reactions with thiophene (B33073) derivatives, for example, can be used to create conjugated polymers with tailored electronic properties. mdpi.com The ethoxymethoxy group could serve as a solubilizing group during synthesis and processing, or the deprotected phenol could be used to fine-tune the material's properties or facilitate intermolecular interactions like hydrogen bonding.
Q & A
Q. What are the recommended synthetic routes for 1-Ethoxymethoxy-4-iodobenzene, and how can reaction conditions be optimized for higher yields?
Synthesis typically involves electrophilic iodination of a substituted benzene derivative or coupling reactions using transition metal catalysts. For example, a Suzuki-Miyaura cross-coupling reaction could incorporate the iodobenzene moiety using a palladium catalyst . Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (80–120°C), and stoichiometry of the iodinating agent (e.g., I₂ with HNO₃ as an oxidizing agent). Monitoring via TLC or HPLC ensures intermediate stability .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : Compare H and C NMR peaks with predicted shifts for ethoxymethoxy and iodine substituents. For example, the methoxy group typically resonates at δ 3.2–3.5 ppm .
- Mass Spectrometry (MS) : Confirm molecular ion ([M]⁺) alignment with the molecular formula (C₉H₁₁IO₃, expected m/z ≈ 294).
- Melting Point Analysis : Compare experimental mp (e.g., 48–51°C for analogous iodobenzene derivatives) with literature values .
Q. What are the stability considerations for storing this compound, and how can decomposition be mitigated?
The compound is light- and moisture-sensitive. Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Decomposition products (e.g., iodine or phenolic byproducts) can be detected via GC-MS. Stabilizers like BHT (0.1% w/w) may reduce radical-mediated degradation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in coupling reactions. Key parameters include C–I bond dissociation energy (~50 kcal/mol) and electron density maps to identify electrophilic sites. Compare with experimental Hammett constants (σ⁺) for substituent effects .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Contradictions in NMR or MS data may arise from:
- Tautomerism : Dynamic equilibrium between keto-enol forms in solution. Use variable-temperature NMR to observe shifting peaks.
- Impurity Interference : Purify via column chromatography (SiO₂, hexane:EtOAc gradient) and re-analyze.
- Crystal Packing Effects : Single-crystal X-ray diffraction provides definitive structural confirmation .
Q. How does the ethoxymethoxy group influence the biological activity of this compound in enzyme inhibition studies?
The ethoxymethoxy moiety enhances lipophilicity (logP ~2.5), improving membrane permeability. In vitro assays (e.g., fluorescence-based kinase inhibition) can quantify IC₅₀ values. Compare with analogs lacking the ethoxy group to isolate steric/electronic contributions .
Q. What advanced techniques validate the compound’s role in material science applications (e.g., liquid crystals or polymers)?
- DSC/TGA : Measure phase transitions (Tm, Tg) and thermal stability (decomposition >230°C).
- Polarized Optical Microscopy : Observe liquid crystalline textures (e.g., smectic phases) in thin films.
- XRD : Analyze crystallinity and intermolecular interactions (e.g., halogen bonding from iodine) .
Methodological Guidance
Q. How should researchers design controlled experiments to assess catalytic efficiency in iodobenzene-based reactions?
Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
